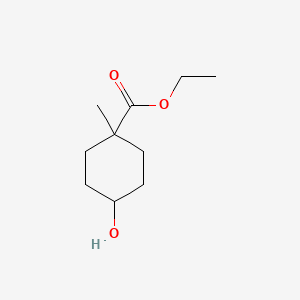

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

概要

説明

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group on the cyclohexane ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 4-oxo-1-methylcyclohexanecarboxylate.

Reduction: 4-hydroxy-1-methylcyclohexanol.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

科学的研究の応用

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

類似化合物との比較

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the methyl group on the cyclohexane ring.

Ethyl 4-oxo-1-methylcyclohexanecarboxylate: Contains a ketone group instead of a hydroxyl group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

生物活性

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS Number: 104036-19-3) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol, this compound is primarily investigated for its interactions with biomolecules, potential therapeutic properties, and applications in various fields including chemistry, biology, and medicine.

This compound is synthesized through the esterification of 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method ensures high conversion rates to the ester product. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield.

The biological activity of this compound is attributed to its functional groups—specifically the hydroxyl and ester groups—which facilitate interactions with various enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A study assessing various compounds found that certain derivatives possess significant antibacterial properties against common pathogens such as Staphylococcus aureus. The structure-activity relationship suggests that modifications in the cyclohexane ring can influence the potency of these compounds .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While specific data on this compound is limited, related compounds in the cyclohexane family have shown varying degrees of toxicity depending on exposure levels and biological systems. For example, studies have highlighted potential developmental effects in animal models exposed to similar chemicals .

Study on Antibacterial Activity

In a comparative study on the antibacterial effects of various esters, this compound was evaluated alongside other cyclic esters. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the need for further research to explore its efficacy and mechanism of action in greater detail .

Application in Drug Development

This compound is being investigated as a potential precursor in drug development due to its favorable reactivity profiles. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies aimed at developing novel therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxycyclohexanecarboxylate | Lacks methyl group on cyclohexane ring | Limited antibacterial activity |

| Ethyl 4-oxo-1-methylcyclohexanecarboxylate | Contains a ketone group instead of hydroxyl group | Potentially higher reactivity |

| Mthis compound | Methyl ester group instead of ethyl | Varies based on substitutions |

This table illustrates how structural variations can influence biological activities, highlighting the significance of this compound in medicinal chemistry.

特性

IUPAC Name |

ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZOQNUZMINIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。